cis-4-Chlorocinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5676-62-0 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3- |
InChI Key |
GXLIFJYFGMHYDY-UTCJRWHESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Derivatization of cis-4-Chlorocinnamic Acid
The carboxylic acid functional group of this compound allows for a variety of derivatization reactions, most notably the formation of esters and amides. These reactions modify the compound's physical and chemical properties. While many studies are performed on the readily available trans-isomer, the methodologies are generally applicable to the cis-form.
Esterification is a fundamental transformation of carboxylic acids. Several standard methods can be applied to 4-chlorocinnamic acid. nih.govnih.gov
Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol under reflux in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). nih.govwikipedia.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water byproduct is removed as it forms. wvu.edulibretexts.orgmasterorganicchemistry.com This method is effective for producing simple alkyl esters. nih.gov
Mitsunobu Reaction : The Mitsunobu reaction allows for the conversion of an alcohol to an ester under mild, dehydrative conditions. nih.gov It typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction proceeds by activating the alcohol, which is then displaced by the carboxylate nucleophile. organic-chemistry.org A key feature of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis. nih.govorganic-chemistry.org
Steglich Esterification : This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification. organic-chemistry.orgcommonorganicchemistry.com The reaction uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). wikipedia.orgnih.gov DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org The byproduct, dicyclohexylurea (DCU), is a solid that can be removed by filtration. wikipedia.org This reaction is known for its mild conditions, typically being run at room temperature, and can achieve nearly quantitative yields. wikipedia.orgcmu.ac.th
The table below summarizes the conditions and outcomes for various esterification reactions performed on 4-chlorocinnamic acid. nih.gov
| Reaction Type | Alcohol/Reagents | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Fischer | Methanol / H₂SO₄ | 3-24 | 36.0-97.6 |
| Mitsunobu | Perillyl alcohol / DIAD / PPh₃ | 72 | 30.7 |
| Steglich | Lauryl alcohol / DCC / DMAP | 72 | 26.3 |
The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Similar to Steglich esterification, this transformation often requires a coupling agent to activate the carboxyl group and facilitate the formation of the amide bond.
A general and effective method for amidation utilizes carbodiimide (B86325) reagents like DCC or the water-soluble analog N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). semanticscholar.organalis.com.my In a typical procedure, the carboxylic acid is treated with the carbodiimide in an appropriate solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or aqueous acetone, to form the active O-acylisourea intermediate. semanticscholar.organalis.com.my Subsequent addition of the desired amine leads to the formation of the corresponding amide. semanticscholar.orgbeilstein-journals.org The reaction can be carried out at room temperature or with gentle heating to improve the rate and yield. analis.com.my The work-up procedure typically involves an aqueous wash to remove the urea (B33335) byproduct and any unreacted starting materials. analis.com.my
| Amine | Coupling Agent | Solvent | General Conditions |
|---|---|---|---|
| Primary or Secondary Amines (e.g., p-anisidine) | EDC·HCl or DCC | Anhydrous THF | Reaction at elevated temperature (e.g., 60°C) for several hours. analis.com.my |
| Various amines (e.g., agmatine, tyramine) | DCC | Aqueous Acetone | Reaction at room temperature for ~24 hours. semanticscholar.org |
Formation of Coordination Complexes
The formation of coordination compounds represents a significant area in the application of this compound. In these complexes, a central metal atom or ion acts as a Lewis acid, bonding to one or more ligands, which are Lewis bases. libretexts.org The cis-4-chlorocinnamate anion, derived from the deprotonation of the carboxylic acid, is an effective ligand, capable of coordinating to metal centers through its carboxylate group.
The carboxylate functionality can coordinate to a metal ion in several modes: as a monodentate ligand (using one oxygen atom), as a bidentate chelating ligand (using both oxygen atoms with the same metal ion), or as a bidentate bridging ligand (linking two different metal ions). The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of other competing ligands.
Transition metals are frequently used as the central ions in these complexes due to their ability to form stable coordination compounds. libretexts.org For instance, cobalt(III) is known to form stable octahedral complexes, and it is plausible that it could form complexes with cis-4-chlorocinnamate ligands. An example from the broader literature shows a surfactant-cobalt(III) complex, cis-Co(trien)(4CNP)(DA)3, demonstrating the stability of cis-geometry in cobalt coordination spheres. researchgate.net While specific studies detailing the synthesis of coordination complexes with this compound are not abundant, the principles of coordination chemistry suggest that metals like copper(II), zinc(II), nickel(II), and cobalt(II) would readily form complexes with this ligand. jchemrev.com The formation of such complexes is often confirmed through techniques like single-crystal X-ray diffraction, which can elucidate the precise molecular architecture and coordination geometry.
Other Functional Group Transformations
Beyond its role as a ligand, the carboxylic acid moiety of this compound is a versatile handle for a variety of functional group transformations. These reactions primarily target the carboxyl group to yield esters and amides, thereby modifying the compound's physicochemical properties.
Esterification is a common transformation. Studies on 4-chlorocinnamic acid have demonstrated several effective methods to produce its ester derivatives, achieving yields from moderate to excellent (26.3% to 97.6%). nih.govresearchgate.net These methods include:
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. nih.gov
Steglich Esterification : For more sensitive substrates or when milder conditions are required, this method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov
Mitsunobu Reaction : This reaction allows for the esterification of alcohols under mild, neutral conditions using a reagent system of triphenylphosphine (PPh3) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). nih.gov
Alkyl Halide Esterification : In the presence of a non-nucleophilic base like triethylamine, the carboxylate anion can be generated in situ and subsequently reacted with an alkyl halide to form the corresponding ester. nih.gov
The following table summarizes various synthetic methods employed for the esterification of 4-chlorocinnamic acid. nih.gov
| Method | Reagents | Solvent | Conditions | Yield Range (%) |
| Fischer-Speier Esterification | Alcohol, H₂SO₄ | Alcohol | Reflux, 3-24h | 26.3 - 97.6 |
| Alkyl Halide Esterification | Alkyl Halide, Triethylamine | Acetone | Reflux, 24-48h | 35.8 - 61.3 |
| Mitsunobu Reaction | Perillyl Alcohol, DIAD, PPh₃ | THF | 0°C to RT, 72h | 40.2 |
| Steglich Esterification | Lauryl Alcohol, DCC, DMAP | Dichloromethane | Room Temp, 72h | 43.1 |
Amidation represents another key transformation, converting the carboxylic acid into an amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with a primary or secondary amine to furnish the desired amide. This two-step, one-pot procedure is a robust method for creating a diverse library of amide derivatives.
Process Optimization and Yield Enhancement in Stereoisomer Synthesis
The synthesis of the cis isomer of 4-chlorocinnamic acid presents a challenge due to the greater thermodynamic stability of the trans isomer. biorxiv.org Consequently, strategies for process optimization are centered on overcoming this thermodynamic preference to enhance the yield of the desired cis stereoisomer.
A primary method for obtaining the cis isomer is through the isomerization of the readily available trans isomer. Photochemical isomerization is a widely employed technique. researchgate.net This process typically involves irradiating a solution of the trans isomer with ultraviolet (UV) light. The UV energy excites the π-electrons of the double bond, allowing for rotation around the carbon-carbon single bond in the excited state. Upon relaxation, the molecule can return to either the cis or trans ground state. This leads to a photostationary state (PSS), which is a mixture of both isomers. The cis isomer can then be isolated from this mixture, often by methods like vacuum distillation or chromatography. researchgate.net
To improve the efficiency and selectivity of this isomerization, photocatalysis has emerged as a powerful tool. These methods allow the reaction to proceed under visible light, which is more biocompatible and less damaging than UV light. nih.gov
Key photocatalytic methods include:
Ruthenium-based Photocatalysis : Catalysts like Tris(bipyridine)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂, have been successfully used for the rapid trans to cis isomerization of various alkene-containing molecules upon irradiation with visible light (e.g., 455 nm). nih.gov This method offers high reaction rates even at low substrate and catalyst concentrations. nih.gov
Flavin-catalyzed Photocatalysis : Organic dyes such as riboflavin (B1680620) or flavin mononucleotide (FMN) can act as photocatalysts for the E to Z (trans to cis) isomerization of cinnamic acids. The reaction proceeds efficiently under irradiation with visible light (e.g., 405 nm). researchgate.net
The table below compares different methods for achieving trans to cis isomerization.
| Method | Energy Source | Catalyst/Reagents | Key Features |
| Direct Photolysis | UV Light | None | Establishes a photostationary state containing both isomers; requires separation. researchgate.net |
| Photocatalysis | Visible Light (e.g., 455 nm) | [Ru(bpy)₃]Cl₂ | Rapid isomerization at low catalyst loading; biocompatible light source. nih.gov |
| Photocatalysis | Visible Light (e.g., 405 nm) | Riboflavin or FMN | Uses an organic dye as a photocatalyst; efficient conversion. researchgate.net |
Another strategy involves stereoselective synthesis, where the cis double bond is formed directly. While less common for cinnamic acids themselves, principles from related syntheses can be applied. For example, certain Wittig olefination conditions using non-stabilized ylides can favor the formation of Z-alkenes.
Furthermore, once the cis isomer is obtained, its use in subsequent reactions requires optimization to prevent isomerization back to the more stable trans form. For instance, in the stereoselective synthesis of β-glycosyl esters of cis-cinnamic acid, carrying out the reaction under high-dilution conditions was found to be crucial for achieving an excellent yield of the desired β-anomer while minimizing side reactions. kyushu-u.ac.jp This demonstrates that process optimization extends beyond the initial synthesis to subsequent derivatization steps.
Chemical Reactivity and Mechanistic Transformations
Photochemical Transformations
The study of the photochemical behavior of cinnamic acids and their derivatives, including cis-4-chlorocinnamic acid, reveals a fascinating interplay of light-induced reactions. These transformations are highly dependent on the state of the material, whether in solution or in the solid crystalline form.
cis-trans Photoisomerization Dynamics
The absorption of ultraviolet light by this compound can induce isomerization to its trans counterpart. This process, a common feature of compounds with a carbon-carbon double bond, involves the excitation of π electrons to an antibonding orbital, which allows for rotation around the C=C bond. researchgate.net In solution, a photostationary state is often reached, representing a dynamic equilibrium between the cis and trans isomers under continuous irradiation. researchgate.net The rate and extent of this isomerization can be influenced by factors such as the solvent and the wavelength of the light used. researchgate.net While the trans isomer is generally more stable, photochemical energy input enables the formation of the less stable cis isomer. biorxiv.org
In the crystalline state, the dynamics of cis-trans isomerization are more constrained. The rigid environment of the crystal lattice can hinder the rotational motion required for isomerization. However, studies on cis-cinnamic acids have shown that even in the solid state, a competition exists between geometric isomerization and other photochemical pathways, such as dimerization. rsc.org The outcome of the photoreaction is largely dictated by the molecular packing within the crystal.
[2+2] Photocycloaddition and Dimerization in Crystalline State
When arranged appropriately in the crystalline state, this compound can undergo a [2+2] photocycloaddition reaction upon irradiation. This reaction involves the joining of two molecules at their carbon-carbon double bonds to form a cyclobutane (B1203170) ring. The stereochemistry of the resulting dimer is dictated by the spatial arrangement of the reactant molecules in the crystal lattice, a concept explained by topochemical principles. acs.org
For a [2+2] photocycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. rsc.orgacs.org Depending on the crystal packing, different dimeric products can be formed. For instance, a head-to-head or head-to-tail arrangement of the cinnamic acid molecules will lead to different regioisomers of the resulting cyclobutane derivative. Studies on similar systems, like salts of 4-aminocinnamic acid, have demonstrated that this dimerization can proceed as a single-crystal-to-single-crystal transformation, allowing for detailed structural and kinetic analysis of the reaction progress. researchgate.net
Influence of Crystal Packing on Photoreactivity
The crystal packing of this compound is a critical determinant of its solid-state photoreactivity. The specific arrangement of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and π-π stacking, dictates which, if any, photochemical reaction will occur. rsc.org
According to Schmidt's topochemical postulates for photodimerization in the solid state, the geometry and proximity of reactive double bonds are paramount. acs.org
α-type packing: Molecules are related by a center of inversion, with a short axis of about 5 Å. The double bonds of adjacent molecules are positioned to form a centrosymmetric dimer upon irradiation.
β-type packing: Molecules are related by translation, with a short axis of approximately 3.7-4.1 Å. This arrangement leads to the formation of a mirror-symmetric dimer. acs.org
γ-type packing: The distance between double bonds is too large for dimerization to occur, and the molecules are photostable or may undergo other reactions.
The specific polymorph or crystalline form of this compound will therefore determine its photochemical fate. The presence of the chloro-substituent and its influence on the crystal structure can lead to different packing arrangements compared to unsubstituted cinnamic acid, thereby altering the photoreactivity. nih.gov
Supramolecular Photochemistry of this compound and its Assemblies
The principles of supramolecular chemistry can be harnessed to control the photochemical behavior of this compound. By forming co-crystals, salts, or other molecular assemblies, it is possible to pre-organize the molecules into a desired arrangement, thereby directing the outcome of a photoreaction. acs.org For instance, the formation of specific hydrogen-bonded networks or the use of templates can bring the double bonds of this compound molecules into the required proximity and orientation for a specific [2+2] cycloaddition product.
This approach allows for a degree of rational design in solid-state photochemistry, moving beyond the study of naturally occurring crystal forms. By co-crystallizing this compound with other molecules, it is possible to create novel supramolecular architectures with tailored photochemical properties. These assemblies can influence not only the dimerization but also the cis-trans isomerization dynamics by altering the local environment of the chromophore. acs.org
Enzymatic and Biocatalytic Transformations
Enzymes, as highly specific biological catalysts, can mediate a variety of transformations on cinnamic acid derivatives. The reactivity of this compound in enzymatic systems is largely determined by the ability of an enzyme's active site to accommodate this specific substrate.
Substrate Specificity in Enzyme-Catalyzed Reactions
Enzyme specificity refers to the ability of an enzyme to select and act upon a particular substrate from a group of structurally similar compounds. byjus.comworthington-biochem.com This selectivity arises from the precise three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to its preferred substrate. jackwestin.comslideshare.net
For an enzyme to catalyze a reaction involving this compound, its active site must be able to bind the molecule in a productive orientation. Several factors related to the structure of this compound will influence its suitability as a substrate:
The cis-configuration: Many enzymes that act on cinnamic acid derivatives are specific for the more common trans isomer. The bent shape of the cis isomer may prevent it from fitting correctly into an active site evolved to bind the linear trans form.
The 4-chloro substituent: The presence and position of the chlorine atom on the phenyl ring can also affect binding. The size and electronic properties of the chloro group may create steric hindrance or unfavorable electronic interactions within the active site.
An example of an enzyme family that acts on cinnamic acids is 4-coumarate:CoA ligase (4CL). These enzymes typically activate trans-cinnamic acid derivatives in the phenylpropanoid pathway. nih.gov Studies on 4CL have shown that the substrate specificity is determined by the amino acid residues lining the substrate-binding pocket. nih.gov For instance, increasing the hydrophobicity of the binding pocket in one 4CL variant enhanced its ability to convert cinnamic acid. nih.gov It is plausible that enzymes with specifically engineered or naturally accommodating active sites could process this compound.
Another relevant enzyme is cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent enzyme that hydroxylates trans-cinnamic acid to form 4-coumaric acid. nih.gov The specificity of C4H for the trans isomer is well-documented. nih.gov The ability of C4H or other hydroxylases to act on this compound would depend on whether the active site can tolerate the cis geometry and the chloro-substituent.
Below is a data table summarizing the key transformations and influencing factors discussed:
| Transformation Type | Reaction | Key Influencing Factors | State |
| Photochemical | cis-trans Isomerization | Solvent, Wavelength of Light, Crystal Packing | Solution, Crystalline |
| Photochemical | [2+2] Photocycloaddition | Crystal Packing (α, β, γ-type), Intermolecular Distance (< 4.2 Å) | Crystalline |
| Enzymatic | Various (e.g., Ligation, Hydroxylation) | Enzyme Active Site Geometry, Substrate Shape (cis vs. trans), Substituent Effects (4-chloro group) | Aqueous/Biological |
Other Chemical Reactions and Their Kinetic Investigations
This compound, as a derivative of cinnamic acid, can undergo various chemical transformations. The primary reactions investigated involve modifications of the carboxylic acid group, particularly through esterification.
Ester derivatives of 4-chlorocinnamic acid have been synthesized for various research purposes, including the assessment of their antimicrobial properties. nih.govresearchgate.net These syntheses have been achieved through several methods, including Fischer esterification, reaction with alkyl halides, and enzyme-catalyzed reactions. nih.govnih.gov
Table 2: Synthesis of 4-Chlorocinnamic Acid Esters
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |
| Fischer Esterification | 4-Chlorocinnamic acid, various alcohols | Concentrated H₂SO₄, reflux | Corresponding esters | Not specified | 3-24 hours | nih.gov |
| Alkyl Halide Esterification | 4-Chlorocinnamic acid, alkyl halide | Triethylamine, anhydrous acetone, reflux | Corresponding esters | Not specified | 24-48 hours | nih.gov |
| Mitsunobu Reaction | 4-Chlorocinnamic acid, perillyl alcohol | Diisopropyl azodicarboxylate, triphenylphosphine (B44618), THF, 0°C to RT | Perillyl 4-chlorocinnamate | Not specified | 72 hours | nih.gov |
| Enzymatic Esterification | p-Methoxycinnamic acid, 2-ethyl hexanol | Novozym 435, 80°C | Octyl methoxycinnamate | 90% | 1 day | nih.gov |
While detailed kinetic parameters such as rate constants for the reactions of this compound are not extensively reported, the reaction conditions provide qualitative insights into the reaction kinetics. For instance, the enzymatic synthesis of related cinnamic acid esters, such as octyl methoxycinnamate using Novozym 435, demonstrates high conversion rates at elevated temperatures, achieving 90% conversion within 24 hours. nih.gov This suggests that enzymatic catalysis can be an efficient method for the transformation of cinnamic acid derivatives.
In addition to synthetic reactions, 4-chlorocinnamic acid has been identified as an inhibitor of the enzyme tyrosinase. biosynth.commedchemexpress.com This interaction, while not a transformation of the acid itself, is a significant aspect of its chemical reactivity in biological systems.
Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the unambiguous structural characterization of cis-4-chlorocinnamic acid in both solution and solid states, and for quantifying its conversion during chemical reactions.
Solid-State ¹³C NMR for Photodimerization Monitoring
Solid-state ¹³C NMR spectroscopy is an effective method for monitoring the progress of solid-state reactions like the [2+2] photodimerization of cinnamic acid derivatives. nih.gov This technique tracks the transformation from monomer to photodimer by observing distinct changes in the ¹³C chemical shifts. In the case of cinnamic acids, irradiation leads to the formation of a cyclobutane (B1203170) ring.
The progress of the reaction can be monitored by the appearance of signals corresponding to the cyclobutane ring carbons in the product, alongside the diminishing signals of the vinylic carbons of the starting monomer. For a centrosymmetric dimer, two signals for the cyclobutane carbons and one for the carbonyl carbon are expected. nih.gov However, the observation of four cyclobutane and two carbonyl carbon signals would suggest the formation of a non-centrosymmetric photodimer, where the local symmetry is distorted, potentially by asymmetric hydrogen bonds. nih.gov This makes solid-state ¹³C NMR not only a tool for monitoring conversion but also for gaining detailed insight into the symmetry and structure of the resulting photodimer. nih.gov
¹H and ¹³C Solution NMR for Structural Characterization
Solution-state ¹H and ¹³C NMR are fundamental for confirming the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the compound's identity. The vinylic protons on the acrylic acid side chain appear as doublets, and their coupling constant is characteristic of the cis geometry. The aromatic protons on the chlorophenyl ring exhibit a splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. libretexts.org The carbonyl carbon of the carboxylic acid is typically the most downfield signal. The carbons of the benzene ring are observed in the aromatic region, with their specific shifts influenced by the electron-withdrawing chlorine atom. The vinylic carbons (Cα and Cβ) have characteristic shifts that distinguish them from the aromatic carbons. researchgate.net
A comparative study of cis-cinnamic acid polymorphs and trans-cinnamic acid utilized ¹³C NMR in both solid-state and solution to confirm spectral assignments. nih.gov
Table 1: Typical NMR Chemical Shift Ranges for 4-Chlorocinnamic Acid Derivatives Note: Data is based on typical values for cinnamic acid derivatives and may vary slightly for the specific cis-4-chloro isomer.
| Atom | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Carboxyl | ¹³C | 168 - 173 | Generally the most downfield signal. libretexts.orgresearchgate.net |
| Vinylic (Cβ) | ¹³C | ~140 | Carbon adjacent to the aromatic ring. |
| Aromatic (C-Cl) | ¹³C | ~135 | Quaternary carbon bonded to chlorine. |
| Aromatic (C-H) | ¹³C | 128 - 132 | Protonated aromatic carbons. |
| Vinylic (Cα) | ¹³C | ~120 | Carbon adjacent to the carboxyl group. |
| Vinylic (Hβ) | ¹H | ~7.5 | Proton on carbon adjacent to the aromatic ring. |
| Vinylic (Hα) | ¹H | ~6.5 | Proton on carbon adjacent to the carboxyl group. |
| Aromatic | ¹H | 7.4 - 7.8 | Protons on the 1,4-disubstituted benzene ring. |
Quantitative NMR Applications in Reaction Analysis
Quantitative NMR (qNMR) is a highly precise method for determining the concentration of substances in a sample. nih.gov A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei responsible for the signal. nih.gov This principle allows for the accurate monitoring of reaction kinetics and the quantification of reactants and products over time.
In the analysis of a reaction involving this compound, a known amount of an internal standard (a stable compound that does not react or have overlapping signals with the analyte) is added to the reaction mixture. By comparing the integral of a characteristic signal from this compound (e.g., one of the vinylic protons) to the integral of a signal from the internal standard, its concentration can be determined at any point during the reaction. nih.govrsc.org This method can be used to calculate reaction rates and conversion percentages without requiring chromatographic separation of the components.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound based on its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments
FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. uhcl.edu For this compound, the FT-IR spectrum is characterized by several key absorption bands. A comparative study of cis- and trans-cinnamic acid polymorphs showed that IR bands related to the COOH group differ in frequency and shape, reflecting differences in their hydrogen-bonding structures. nih.gov
Key vibrational assignments include:
O-H Stretch: A very broad and strong absorption band typically found in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. docbrown.info
C=C Stretch (Alkene): An absorption of variable intensity around 1630-1640 cm⁻¹ for the vinylic double bond. docbrown.info
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-O Stretch & O-H Bend: These vibrations appear in the fingerprint region between 1200 and 1450 cm⁻¹.
C-Cl Stretch: A strong band typically observed in the 700-800 cm⁻¹ range.
Table 2: Characteristic FT-IR Vibrational Frequencies for 4-Chlorocinnamic Acid Note: Frequencies are approximate and based on data for similar cinnamic acid compounds.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 | Medium |
| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong |
| C=C Stretch (Alkene) | 1630 - 1640 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands |
| O-H Bend (in-plane) | 1380 - 1440 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
| C-H Bend (out-of-plane) | 900 - 1000 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Raman Spectroscopy for Conformational and Structural Analysis
For this compound, Raman spectroscopy can provide valuable information on its conformational state, such as the orientation of the carbonyl group relative to the vinylic double bond (s-cis vs. s-trans conformers). researchgate.net Studies on similar molecules have shown that different conformers exhibit distinct Raman spectra. nih.gov Furthermore, spectral differences between polymorphs of cis-cinnamic acid have been analyzed using Raman spectroscopy, highlighting its sensitivity to variations in crystal packing and intermolecular interactions like hydrogen bonding. nih.gov The technique is therefore crucial for a comprehensive structural analysis, bridging the gap between solid-state structure and molecular conformation. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition and the confirmation of its molecular formula. For this compound, the molecular formula is C₉H₇ClO₂. nih.govnih.gov The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
HRMS analysis of this compound would yield an observed mass that, when compared to the calculated mass, confirms the molecular formula with a high degree of confidence. This technique is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| This compound | C₉H₇³⁵ClO₂ | ³⁵Cl | 182.01346 |
| This compound | C₉H₇³⁷ClO₂ | ³⁷Cl | 184.01051 |
This interactive table provides the calculated exact masses for the two major chlorine isotopes of this compound. HRMS can resolve these distinct isotopic peaks, further confirming the compound's identity.
Fragmentation Pattern Analysis in Mass Spectrometry
In mass spectrometry, particularly with techniques like electron ionization (EI), the parent molecule (molecular ion) undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is a unique fingerprint that helps to elucidate the molecule's structure. For cinnamic acid derivatives, fragmentation often involves characteristic losses of functional groups. libretexts.org
The mass spectrum of 4-chlorocinnamic acid typically shows a prominent molecular ion peak [M]⁺. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (∙OH, loss of 17 Da) and the loss of the entire carboxyl group (∙COOH, loss of 45 Da). libretexts.org The presence of the chlorine atom and the aromatic ring also influences the fragmentation, leading to characteristic ions. It is important to note that cis and trans isomers of cinnamic acid derivatives generally exhibit very similar fragmentation patterns, making their distinction by this method alone challenging. nih.gov
| Precursor Ion (m/z) | Proposed Loss | Fragment Ion (m/z) | Description |
| 182 [M]⁺ | ∙OH | 165 | Loss of the hydroxyl group from the carboxylic acid. |
| 182 [M]⁺ | ∙COOH | 137 | Loss of the entire carboxyl group. |
| 182 [M]⁺ | CO | 154 | Loss of carbon monoxide. |
| 137 | C₂H₂ | 111 | Loss of acetylene (B1199291) from the propenoic chain. |
This interactive table outlines the expected major fragmentation patterns for 4-Chlorocinnamic acid in a mass spectrometer.
Applications in Reaction Mixture Analysis
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a vital tool for monitoring the progress of chemical reactions in real-time. researchgate.net It allows for the simultaneous detection and quantification of reactants, intermediates, products, and byproducts within a complex mixture.
In the context of this compound, LC-MS could be employed to:
Monitor Synthesis: Track the conversion of starting materials to this compound during its synthesis, helping to optimize reaction conditions such as temperature, time, and catalyst loading. nih.gov
Analyze Isomerization: Follow the light-induced or thermally-induced isomerization between the cis and trans forms.
Track Photodimerization: Monitor the [2+2] cycloaddition reactions that cinnamic acids undergo upon UV irradiation, identifying the formation of various truxillic or truxinic acid photoproducts.
The high sensitivity and specificity of MS make it possible to detect trace-level components, providing a comprehensive profile of the reaction mixture without the need for extensive sample purification.
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. By analyzing the pattern of scattered X-rays from a crystal, one can deduce the arrangement of atoms and molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a three-dimensional map of electron density can be generated, revealing the exact position of each atom.
While extensive SCXRD studies have been performed on the trans-isomer of 4-chlorocinnamic acid and its polymorphs, detailed crystallographic data for the cis-isomer is not as readily available in the literature. However, analysis of the trans-isomer reveals key structural features, such as the formation of hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net It is expected that this compound would also exhibit such hydrogen bonding. SCXRD is the gold standard for determining the crystal system, space group, and unit cell dimensions, which are fundamental properties of a crystalline solid. mdpi.com
| Parameter | Value (for trans-4-chlorocinnamic acid, polymorph I) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.076 |
| b (Å) | 4.048 |
| c (Å) | 12.016 |
| β (°) | 100.83 |
| Volume (ų) | 815.7 |
| Z | 4 |
This interactive table presents crystallographic data for a known polymorph of the related trans-isomer, illustrating the type of information obtained from an SCXRD experiment. Data sourced from studies on trans-4-chlorocinnamic acid. researchgate.net
Powder X-ray Diffraction for Polymorphic Analysis and Reaction Monitoring
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. nih.gov It is particularly valuable for identifying crystalline phases, determining sample purity, and studying polymorphic transformations. rigaku.com Polymorphs are different crystal structures of the same compound, which can have distinct physical properties.
PXRD is instrumental in distinguishing between different polymorphs of a substance, as each crystalline form produces a unique diffraction pattern. For 4-chlorocinnamic acid, at least two polymorphs of the trans-isomer have been identified and characterized using PXRD. researchgate.net The diffraction patterns serve as a "fingerprint" for each form.
Furthermore, PXRD can be used to monitor solid-state reactions. For example, the photochemical [2+2] dimerization of 4-chlorocinnamic acid can be followed by acquiring PXRD patterns over time. researchgate.net The disappearance of peaks corresponding to the monomer and the appearance of new peaks corresponding to the dimer product allow for the reaction kinetics to be studied directly in the solid state. This technique is crucial for understanding how crystal packing influences chemical reactivity. birmingham.ac.uk
| Polymorph (of trans-isomer) | Characteristic Diffraction Peaks (2θ) |
| Polymorph I | 14.8°, 17.5°, 25.9°, 29.1° |
| Polymorph II | 16.1°, 22.0°, 24.5°, 28.3° |
This interactive table shows representative, distinct powder X-ray diffraction peaks for two known polymorphs of trans-4-chlorocinnamic acid, demonstrating how PXRD is used for polymorphic analysis. researchgate.net
Investigation of Polymorphism and its Impact on Chemical Reactivity
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is fundamental to understanding the solid-state reactivity of a compound. Different polymorphs, by definition, have distinct crystal packing, intermolecular distances, and geometric arrangements. These structural variations can lead to dramatic differences in chemical reactivity, particularly in topochemical reactions such as the [2+2] photodimerization characteristic of cinnamic acids. For a reaction to occur in the solid state, the reactant molecules must be oriented in a specific arrangement, a principle famously outlined by Schmidt's topochemical postulates.
While extensive research exists on the polymorphism of trans-cinnamic acids, the investigation into the polymorphic landscape of this compound is less developed. However, detailed crystallographic analysis of a known crystalline form provides a crucial foundation for understanding how its specific molecular packing dictates its photochemical behavior.
Crystallographic Analysis of this compound
Analysis of single crystals of this compound reveals a monoclinic crystal system with the space group P2₁/c. In this structure, the molecules form centrosymmetric dimers via hydrogen bonding between their carboxylic acid groups. This is a common and robust supramolecular synthon in carboxylic acids. The key to its solid-state reactivity lies in the arrangement of these hydrogen-bonded dimers relative to each other.
The crucial parameter for predicting solid-state photodimerization is the distance between the carbon-carbon double bonds (C=C) of adjacent molecules. In the crystal lattice of this compound, the neighboring molecules are arranged in a parallel fashion where the C=C bonds are separated by a distance of 4.1 Å. rsc.org This distance is within the upper limit of Schmidt's criterion for topochemical reactivity (typically < 4.2 Å), suggesting that a [2+2] cycloaddition reaction is possible.
Table 1: Crystallographic Data for cis-4-Chlorocinnamic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.075(3) |
| b (Å) | 3.9598(8) |
| c (Å) | 15.289(3) |
| β (°) | 114.13(3) |
| Volume (ų) | 777.6(3) |
| Z | 4 |
Impact of Crystal Packing on Photochemical Reactivity
The solid-state photochemical reactivity of this compound is a direct consequence of its crystal packing. Upon irradiation with UV light, a competition between two primary reaction pathways is observed: [2+2] photodimerization and cis-trans isomerization. rsc.orgresearchgate.net
[2+2] Photodimerization: The intermolecular distance of 4.1 Å between adjacent C=C bonds allows for the formation of a cyclobutane ring, yielding a dimer. rsc.org The reaction proceeds through a diradical intermediate. The specific geometry of the crystal lattice dictates the stereochemistry of the resulting cyclobutane dicarboxylic acid product.
Cis-Trans Isomerization: In the excited state, the molecule can also undergo geometric isomerization around the C=C bond to form trans-4-Chlorocinnamic acid. rsc.orgresearchgate.net This process competes directly with the dimerization pathway.
The outcome of the photoreaction is highly dependent on the constraints imposed by the crystal lattice. The rigidity of the solid state can influence the lifetime of the excited state and the feasibility of the molecular motions required for each pathway. While the intermolecular distance is suitable for dimerization, the inherent strain of the cis configuration provides a driving force for isomerization to the more thermodynamically stable trans isomer. researchgate.net
Should other polymorphs of this compound be discovered, their reactivity would be expected to differ based on their unique crystal packing. A different polymorph might exhibit:
Enhanced Dimerization: If molecules are packed more closely (e.g., < 4.0 Å) and with optimal orbital overlap, the yield of the photodimer could increase significantly.
Exclusive Isomerization: A packing arrangement where the C=C bonds are too far apart (> 4.2 Å) or improperly oriented would suppress dimerization, making cis-trans isomerization the dominant or sole reaction pathway.
Photostability: A hypothetical polymorph could be entirely unreactive if the molecules are packed in a way that prevents both dimerization and significant conformational change.
Therefore, the reactivity of the known crystalline form of this compound serves as a clear example of structure-property relationships. The competition between dimerization and isomerization is a direct result of a crystal packing that places the molecules at the threshold of the ideal geometry for cycloaddition, providing a valuable model for predicting the photochemical behavior of other potential polymorphs.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of molecules like 4-chlorocinnamic acid.
DFT calculations are widely used to determine the most stable three-dimensional arrangements of atoms in a molecule, known as conformers, and to quantify their relative energies. For 4-chlorocinnamic acid, the primary conformational flexibility arises from the rotation around the C-C single bond between the phenyl ring and the acrylic acid group. This leads to two main planar conformers: s-trans and s-cis.
Theoretical studies, specifically on trans-4-chlorocinnamic acid using the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set, have been performed to determine the energies of these conformers. nih.gov The calculations aim to identify the global minimum energy structure, which corresponds to the most stable conformer. For the parent cinnamic acid, the s-cis conformer is generally found to be more stable than the s-trans conformer in the gas phase. nih.gov The substitution of a chlorine atom at the para-position influences the electronic distribution and can have a subtle effect on the conformational energetics.
| Conformer of trans-4-Chlorocinnamic Acid | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|
| s-cis | -2.34 (for parent cinnamic acid) | B3LYP/6-311++G(d,p) |
| s-trans | 0.00 (Reference) | B3LYP/6-311++G(d,p) |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For trans-4-chlorocinnamic acid, the HOMO-LUMO gap has been calculated using DFT methods. These calculations provide insight into how the chloro-substituent affects the electronic transitions within the molecule.
| Parameter | Energy (eV) - B3LYP | Energy (eV) - M06-2X |
|---|---|---|
| HOMO | -6.520 | -7.231 |
| LUMO | -1.741 | -1.281 |
| HOMO-LUMO Gap (ΔE) | 4.779 | 5.950 |
Data sourced from calculations on trans-4-chlorocinnamic acid. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 4-chlorocinnamic acid, the MEP surface would show negative potential around the carbonyl oxygen and the carboxylic hydroxyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it gets saturated with electrons from the surroundings.
These descriptors provide quantitative measures of the molecule's reactivity and stability.
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov
For trans-4-chlorocinnamic acid, theoretical vibrational frequencies have been calculated and show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Key vibrational modes include the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, the C=C alkene stretching, and various bending modes of the phenyl ring and acrylic acid chain. The scaling of calculated frequencies is often necessary to correct for anharmonicity and basis set deficiencies to achieve better correlation with experimental values. nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP) | Assignment |
|---|---|---|
| O-H Stretch | ~3599 (for parent cinnamic acid) | Carboxylic acid hydroxyl group |
| C=O Stretch | ~1739 (for parent cinnamic acid) | Carbonyl group of carboxylic acid |
| C=C Stretch (alkene) | ~1640 (for parent cinnamic acid) | Vinyl group double bond |
| C-Cl Stretch | - | Carbon-chlorine bond |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugative interactions, are key to understanding molecular stability.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations can explore the interactions and dynamic behavior of 4-chlorocinnamic acid.
Molecular docking studies have been performed on derivatives of 4-chlorocinnamic acid to investigate their potential as enzyme inhibitors. nih.gov For example, esters of 4-chlorocinnamic acid were docked into the active site of the fungal enzyme 14α-demethylase to predict their binding affinity and orientation, providing insights into their antifungal activity. nih.gov
Molecular dynamics (MD) simulations can model the movement of the molecule over time, providing information about its conformational changes and interactions with a solvent or a biological receptor. mdpi.com While specific MD simulation studies focused solely on cis-4-chlorocinnamic acid are not prominent in the literature, this technique is widely applied to similar organic molecules to understand their behavior in different environments, such as in solution or within a crystal lattice. rsc.orgnih.gov Such simulations could reveal the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the dynamics of its interaction with surrounding water molecules.
Simulation of Solid-State Reaction Kinetics and Mechanisms
In the solid state, the photochemical behavior of cis-cinnamic acids, including this compound, is a subject of interest. Upon irradiation, these compounds can undergo [2+2] cycloaddition reactions to form dimers. rsc.org The feasibility and outcome of this reaction are highly dependent on the crystal packing and the intermolecular distance between adjacent molecules. rsc.org
Simulations of solid-state reactions can elucidate the competition between this dimerization process and cis-trans isomerization. rsc.org For the [2+2] addition to occur, the molecules in the crystal lattice must be aligned in a way that the double bonds of neighboring molecules are parallel and within a certain proximity, typically less than 4.2 Å. rsc.org In the excited state, a diradical intermediate can be formed, leading to the cycloaddition product. rsc.org Computational models can simulate the kinetics of these competing pathways, providing insights into the factors that favor one reaction over the other. These simulations are valuable for understanding and potentially controlling solid-state photochemical reactions.
In Silico and Molecular Docking Studies
In silico and molecular docking studies are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound or its derivatives, and a biological macromolecule, typically a protein or enzyme. chemrxiv.orgjapsonline.com These methods are instrumental in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. chemrxiv.orgajpp.in
Ligand-Enzyme Binding Affinity Predictions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com A key output of these simulations is the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. biointerfaceresearch.comresearchgate.net A more negative binding energy generally indicates a more stable and favorable interaction. japsonline.com
Studies on derivatives of 4-chlorocinnamic acid have utilized molecular docking to predict their binding affinities to various enzymes. For instance, esters derived from 4-chlorocinnamic acid were docked with the enzyme 14α-demethylase, a key enzyme in fungi. researchgate.netnih.gov The results suggested that these compounds have a good affinity for the active site, indicating their potential as antifungal agents. researchgate.netnih.gov Similarly, other studies have explored the binding of cinnamic acid derivatives to targets like matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer, and the α-estrogen receptor, relevant in breast cancer research. japsonline.combiointerfaceresearch.comgenominfo.org
These predictions of binding affinity are crucial for screening large libraries of compounds and prioritizing those with the highest potential for biological activity for further experimental testing. chemrxiv.org
Mechanistic Insights into Molecular Interactions
Beyond predicting binding affinity, molecular docking provides detailed mechanistic insights into how a ligand interacts with its target at the molecular level. japsonline.comresearchgate.netnih.govbiosynth.com These studies can identify the specific amino acid residues in the enzyme's active site that are involved in binding and the types of interactions that occur, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. japsonline.com
For example, molecular docking of 4-chlorocinnamic acid esters with 14α-demethylase from Candida albicans revealed that the interactions with specific residues, such as Gln72 and Thr260, were important for binding. nih.gov The nature of the ester group was also found to influence the binding and antifungal activity, with short alkyl chains containing heteroatoms or terpenic substructures promoting better antifungal profiles. researchgate.net In another study, the interactions of cinnamic acid derivatives with MMP-9 were analyzed, providing a structural basis for their potential anticancer activity. biointerfaceresearch.com
By visualizing and analyzing these molecular interactions, researchers can understand the structure-activity relationships, which is the correlation between a molecule's chemical structure and its biological activity. This knowledge is invaluable for designing new, more potent, and selective inhibitors.
Biological Activity and Mechanistic Investigations in Vitro and Biochemical Studies
Enzyme Inhibition Studies
Research has identified 4-chlorocinnamic acid and its derivatives as notable inhibitors of urease, a nickel-dependent enzyme crucial for the survival and virulence of various pathogenic bacteria. A silver(I) complex incorporating 4-chlorocinnamic acid, denoted as [Ag(4-cca)]n, demonstrated significant inhibitory action against Jack Bean Urease (JBU), with a reported half-maximal inhibitory concentration (IC₅₀) of 1.10 μM. researchgate.net Further studies corroborate that 4-chlorocinnamic acid itself is a potent urease inhibitor, also showing an IC₅₀ value of 1.10 μM. chemfaces.com These findings highlight the compound's potential to disrupt urease activity, a key target in combating certain bacterial infections.
Note: The specific isomer (cis- or trans-) of 4-chlorocinnamic acid was not always specified in the cited studies. The data presented pertains to "4-chlorocinnamic acid" as described in the literature.
Table 1: Urease Inhibitory Activity of 4-Chlorocinnamic Acid and its Complex
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 4-Chlorocinnamic acid | Jack Bean Urease | 1.10 chemfaces.com |
| [Ag(4-cca)]n | Jack Bean Urease | 1.10 researchgate.net |
4-Chlorocinnamic acid has been investigated for its inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and enzymatic browning. science.govscience.govscience.govscience.gov Studies focusing on its mechanism reveal that 4-chlorocinnamic acid acts as a non-competitive inhibitor of the monophenolase activity of tyrosinase. researchgate.netnih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, affecting the catalytic process without directly competing with the substrate. nih.gov The inhibitory capabilities of 4-chlorocinnamic acid against both the monophenolase (L-tyrosine oxidation) and diphenolase (L-DOPA oxidation) activities of tyrosinase have been confirmed through spectrophotometric analysis, and its IC₅₀ values and inhibition constants have been determined. science.gov
Table 2: Tyrosinase Inhibition Profile of 4-Chlorocinnamic Acid
| Activity | Inhibition Type |
|---|---|
| Monophenolase | Non-competitive researchgate.netnih.gov |
| Diphenolase | Inhibitory effect confirmed science.gov |
While direct enzymatic assays on 4-chlorocinnamic acid are limited, its derivatives have been studied for their antifungal mechanisms. A key target for antifungal agents is the enzyme 14α-demethylase (also known as CYP51), which is vital for ergosterol (B1671047) biosynthesis in fungi. nih.gov Molecular docking studies were conducted on a series of twelve esters derived from 4-chlorocinnamic acid to investigate their interaction with this enzyme. nih.govnih.govresearchgate.net The results of these in silico analyses suggested that the tested ester compounds exhibit a good binding affinity towards the active site of 14α-demethylase. nih.govresearchgate.net This affinity implies that the antifungal activity of these 4-chlorocinnamic acid derivatives may be attributed to their potential role as inhibitors of this critical fungal enzyme. nih.govnih.govresearchgate.net The studies further suggest that esters with short alkyl chains containing a heteroatom like oxygen, or those with a terpenic substructure, tend to show better antifungal profiles. nih.govresearchgate.net
Antimicrobial Activity
4-Chlorocinnamic acid and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com The parent acid, 4-chlorocinnamic acid, was reported to exhibit inhibitory activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) with a Minimum Inhibitory Concentration (MIC) value of 708 µM for both strains. psu.eduresearchgate.net
In studies involving ester derivatives of 4-chlorocinnamic acid, a collection of twelve esters was tested against strains of Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.govnih.gov Within this series, the methyl 4-chlorocinnamate ester was found to be active against S. aureus at the highest concentration tested. nih.gov However, another study that prepared 4-chlorocinnamic acid derivatives via the Mitsunobu reaction reported no inhibitory effect against P. aeruginosa and S. aureus strains for the tested compound. researchgate.net
Table 3: Antibacterial Activity of 4-Chlorocinnamic Acid and its Derivatives
| Compound | Bacterial Strain | Type | MIC |
|---|---|---|---|
| 4-Chlorocinnamic acid | Escherichia coli | Gram-Negative | 708 µM psu.eduresearchgate.net |
| 4-Chlorocinnamic acid | Bacillus subtilis | Gram-Positive | 708 µM psu.eduresearchgate.net |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | Gram-Positive | Active at highest concentration tested nih.gov |
The antifungal potential of 4-chlorocinnamic acid has been primarily demonstrated through the study of its ester derivatives. nih.govnih.govresearchgate.net A series of twelve esters were synthesized and evaluated for their activity against several pathogenic yeast species. nih.gov All the tested esters showed some level of bioactivity. nih.govresearchgate.net
The antifungal tests were conducted against clinically relevant strains, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. nih.govnih.gov Among the synthesized compounds, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent antifungal agents, with MIC values of 0.13 μmol/mL and 0.024 μmol/mL, respectively. nih.govresearchgate.net Even the structurally simplest ester, methyl 4-chlorocinnamate, showed activity against C. albicans at its highest tested concentration of 5.09 μmol/mL. nih.gov These findings indicate that esterification of 4-chlorocinnamic acid can yield compounds with significant antifungal properties against pathogenic yeasts.
Table 4: Antifungal Activity of Selected 4-Chlorocinnamic Acid Esters
| Compound | Fungal Species | MIC (μmol/mL) |
|---|---|---|
| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 nih.govresearchgate.net |
| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 nih.govresearchgate.net |
| Methyl 4-chlorocinnamate | Candida albicans | 5.09 nih.gov |
Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Interaction, Quorum Sensing Inhibition)
The antimicrobial action of cinnamic acid derivatives is multifaceted, often involving disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of reactive oxygen species. mdpi.com While specific studies on the membrane interaction of cis-4-chlorocinnamic acid are not extensively detailed in the reviewed literature, the general mechanism for cinnamic acids involves compromising the integrity of the microbial cell membrane. mdpi.com
A more specifically documented mechanism for 4-chlorocinnamic acid is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. mdpi.comnih.gov Inhibition of QS is considered a promising anti-pathogenic strategy that may not exert the same selective pressure as traditional bactericidal antibiotics. mdpi.com Studies have shown that 4-chlorocinnamic acid can completely inhibit quorum sensing in Chromobacterium violaceum at a concentration of 5 mM. mdpi.comnih.gov This activity suggests it can interfere with the signaling pathways that control the expression of virulence genes in various pathogens. mdpi.com For instance, 4-chlorocinnamic acid has been noted to inhibit the biosynthesis of virulence factors in Vibrio spp. mdpi.com
Structure-Activity Relationship (SAR) of this compound Derivatives in Antimicrobial Contexts
The antimicrobial efficacy of cinnamic acid derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.
For derivatives of 4-chlorocinnamic acid, particularly esters, the structure of the esterifying alcohol plays a crucial role in determining antifungal activity. researchgate.net A study evaluating a series of twelve 4-chlorocinnamic acid esters against various Candida species revealed significant structure-activity relationships. researchgate.net While most esters showed some level of antifungal activity, the most potent compounds included methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate. researchgate.net The results indicate that short alkyl chains containing a heteroatom like oxygen, or the presence of a terpenic substructure like the perillyl group, enhance the antifungal profile. researchgate.net In contrast, derivatives with long-chain alkyl groups have shown no inhibitory activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com
Molecular docking studies suggest that these ester derivatives may act as inhibitors of the enzyme 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. researchgate.net The position of the halogen on the phenyl ring is also critical. The para (4-position) substitution, as seen in 4-chlorocinnamic acid, is a common feature in derivatives studied for antimicrobial activity. mdpi.comresearchgate.net For instance, trans-4-chlorocinnamic acid itself has demonstrated inhibitory activity against Escherichia coli and Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 708 µM for both. mdpi.com
| Derivative Group | Structural Feature | Impact on Antimicrobial Activity | Example Compound | Reference |
|---|---|---|---|---|
| Esters | Short alkyl chain with heteroatom (oxygen) | Enhanced antifungal profile | Methoxyethyl 4-chlorocinnamate | researchgate.net |
| Esters | Terpenic substructure | Potent antifungal activity | Perillyl 4-chlorocinnamate | researchgate.net |
| Esters | Long-chain alkyl group | No inhibitory activity observed | Decyl 4-chlorocinnamate | mdpi.com |
| Parent Acid | Chloro-group at para-position | Active against Gram-positive and Gram-negative bacteria | trans-4-Chlorocinnamic acid | mdpi.com |
Plant Biological Activity
Auxin Efflux Inhibition and Plant Growth Regulation
One of the most significant biological activities of the cis isomer of cinnamic acid is its role as a natural and potent inhibitor of auxin efflux in plants. nih.govresearchgate.netoup.com Auxin is a critical phytohormone that governs numerous aspects of plant growth and development, and its transport between cells is tightly regulated. nih.govnih.gov
Studies have demonstrated that cis-cinnamic acid (c-CA), but not its trans isomer, specifically inhibits auxin efflux, leading to localized accumulations of auxin within plant tissues. nih.govresearchgate.net This targeted inhibition results in phenotypes characteristic of high auxin levels, such as the inhibition of primary root growth and the promotion of lateral and adventitious root formation. nih.govoup.com The mechanism does not involve altering auxin biosynthesis or acting as an auxin or anti-auxin itself, but rather a direct interference with the auxin transport machinery. nih.govresearchgate.netnih.gov While these foundational studies were conducted with the parent c-CA, the principle highlights a key mechanism for plant growth regulation. As a derivative, this compound is expected to participate in this signaling modulation, affecting auxin homeostasis and thereby regulating plant development. cas.cz
Allelopathic Effects and Phytotoxicity Mechanisms
Cinnamic acids are known to play a role in allelopathy, the chemical inhibition of one plant by another. nih.gov trans-4-Chlorocinnamic acid has been identified as having significant phytotoxic effects, particularly against parasitic weeds. nih.gov
In a structure-activity relationship study on the parasitic weed Cuscuta campestris (field dodder), trans-4-chlorocinnamic acid was one of several derivatives that showed enhanced growth inhibition compared to the parent trans-cinnamic acid. nih.gov Its phytotoxic efficacy was found to be comparable to that of hydrocinnamic acid and trans-4-(trifluoromethyl)cinnamic acid, suggesting that the presence of an electron-withdrawing group at the para position of the phenyl ring enhances its inhibitory activity on seedling development. nih.gov The mechanism of this phytotoxicity involves the disruption of seedling growth, preventing the parasitic plant from successfully attaching to a host. nih.gov This demonstrates the potential of 4-chlorocinnamic acid as an allelochemical for weed management. nih.gov
Antioxidant and Radical Scavenging Properties (General Cinnamic Acid Derivatives)
Cinnamic acid and its derivatives, especially those with phenolic hydroxyl groups, are recognized for their antioxidant properties and ability to scavenge free radicals. mdpi.com Halogenated derivatives have also been investigated for these properties. mdpi.com
The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.com While data for this compound itself is limited, studies on related structures provide insight. For example, a synthetic cinnamamide (B152044) derivative incorporating the 4-chlorocinnamic acid structure was tested for its ability to scavenge DPPH radicals. This particular derivative, N-[(2–(4-chlorobenzyl)methylthiophenyl)sulfonyl]-4-chlorocinnamamide, demonstrated antiradical properties, although it was weaker than the ascorbic acid standard. mdpi.com Another study identified this compound as one of several bioactive compounds in a methanolic extract of Epiphyllum oxypetalum leaf, which showed high antioxidant properties with a low IC50 value in a DPPH assay. researchgate.net
| Compound | Assay | Result (IC50 µg/mL) | Reference |
|---|---|---|---|
| N-[(2–(4-chlorobenzyl)methylthiophenyl)sulfonyl]-4-chlorocinnamamide | DPPH | > 600 | mdpi.com |
| N-[(2–(3-chlorobenzyl)methylthiophenyl)sulfonyl]-4-chlorocinnamamide | DPPH | > 600 | mdpi.com |
| Methanolic Extract of E. oxypetalum (containing this compound) | DPPH | 14 | researchgate.net |
| Ascorbic Acid (Reference) | DPPH | 10.78 ± 0.11 | mdpi.com |
Potential as Signalling Inhibitors
This compound and its derivatives exhibit significant potential as signaling inhibitors in both microbial and plant systems. This activity stems from their ability to interfere with specific communication and transport pathways.
In bacteria, 4-chlorocinnamic acid acts as a quorum sensing inhibitor, disrupting the cell-to-cell signaling that regulates virulence and biofilm formation. mdpi.comnih.gov It has also been identified as an inhibitor of the Type III Secretion System (T3SS) in plant pathogens like Dickeya dadantii and Erwinia amylovora. csic.esasm.org The T3SS is a crucial virulence factor that injects effector proteins into host cells; its inhibition effectively disarms the pathogen. asm.org
In plants, the cis isomer of cinnamic acid is a well-established inhibitor of auxin efflux. nih.govcas.cz By blocking auxin transport, it modulates the distribution of this key hormone, thereby influencing a wide array of developmental processes, including root architecture. nih.govoup.com This targeted action on a fundamental plant signaling pathway underscores its role as a potent plant growth regulator.
Advanced Applications in Chemical Technology and Materials Science
Application in Photosensitive Compositions and Devices
The photosensitive nature of cinnamic acid derivatives is well-documented, with their utility stemming from the photoreactivity of the carbon-carbon double bond. Upon exposure to ultraviolet (UV) light, these compounds can undergo various transformations, most notably cis-trans isomerization and [2+2] cycloaddition reactions. rsc.orglibretexts.org These photochemical behaviors are the foundation for their application in materials that respond to light.
Organic-Inorganic Hybrid Electroluminescent Devices
While direct applications of cis-4-Chlorocinnamic acid in organic-inorganic hybrid electroluminescent devices are not yet extensively reported in scientific literature, the fundamental properties of organic-inorganic hybrid materials suggest a potential role. These hybrid systems aim to combine the desirable properties of both organic components (such as high photoluminescence quantum yields and tunable emission colors) and inorganic components (such as high charge carrier mobility and stability). nih.gov
The incorporation of a photosensitive molecule like this compound could lead to the development of light-emitting devices with tunable or switchable properties. For instance, the cis-trans isomerization induced by UV light could alter the molecular packing and, consequently, the electronic and optical properties of the hybrid material. This could potentially be used to modulate the electroluminescence of the device. The carboxylic acid group provides a convenient anchor for integration into an inorganic matrix, such as a sol-gel network, a common method for preparing these hybrid materials. nih.gov
Photosensitive Semiconductor Nanocrystals
The surface of semiconductor nanocrystals, or quantum dots, is often functionalized with organic ligands to passivate surface defects, improve dispersibility, and control their electronic properties. The choice of ligand is crucial for the performance of these nanocrystals in various applications, including light-emitting diodes and solar cells.
Although specific studies on the use of this compound as a ligand for photosensitive semiconductor nanocrystals are limited, its molecular structure offers intriguing possibilities. The carboxylic acid group can bind to the surface of metal oxide or chalcogenide nanocrystals. The photosensitive cinnamate (B1238496) moiety could then be used to modulate the properties of the nanocrystal-ligand interface upon light exposure. For example, the cis-trans isomerization could induce changes in the ligand shell's conformation, affecting inter-particle interactions or the electronic coupling between the nanocrystal core and its environment. This could provide a mechanism for photoswitchable photoluminescence or charge transfer processes at the nanoscale.
Advanced Analytical Matrix Applications
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Matrices
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique used for the analysis of large biomolecules like proteins and peptides. The choice of the matrix, a small organic molecule that co-crystallizes with the analyte, is critical for successful analysis. The matrix absorbs the laser energy and facilitates the soft ionization of the analyte.
While research has predominantly focused on α-cyano-4-hydroxycinnamic acid (CHCA) and its derivatives, the structurally related 4-chloro-α-cyanocinnamic acid (ClCCA) has emerged as a superior matrix in many aspects. nih.gov Studies have shown that ClCCA provides a significant increase in sensitivity and enhanced peptide recovery in proteomic analyses. nih.gov This is attributed to a more uniform response to peptides of different basicities. nih.gov
Although direct studies on this compound as a MALDI matrix are not prevalent, the performance of ClCCA suggests that the chloro-substitution on the cinnamic acid backbone is beneficial. The development of ionic liquid matrices (ILMs) and liquid support matrices (LSMs) using ClCCA has further improved sample homogeneity and tolerance to contaminants. chemicalbook.com
Role of Stereochemistry in MALDI Matrix Performance
In the solid state, cis-cinnamic acids can undergo dimerization through a diradical intermediate if the intermolecular distance is favorable (less than 4.2 Å). rsc.org This photoreactivity could potentially be a factor in the stability and performance of a MALDI matrix under laser irradiation. While the trans isomer is generally more stable, the unique packing arrangements that the cis isomer might adopt could offer advantages for specific analytes. Further research is needed to explore the potential of this compound and to understand how its stereochemistry would impact the desorption and ionization processes in MALDI-MS.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex, organized structures. nih.gov Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.govrsc.org These interactions are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.gov
This compound possesses functional groups—a carboxylic acid and a chloro-substituted aromatic ring—that can participate in various non-covalent interactions. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions.
Photomechanical Materials and Stimuli-Responsive Systems
The unique photochemical behavior of this compound has positioned it as a compound of interest in the development of photomechanical materials and stimuli-responsive systems. These materials have the ability to convert light energy directly into mechanical work, opening avenues for the creation of wireless actuators, soft robotics, and light-controlled micro-devices.
The primary mechanism underpinning the photomechanical response in crystals of 4-chlorocinnamic acid is a [2+2] photodimerization reaction. asm.org When exposed to ultraviolet (UV) light, adjacent molecules in the crystal lattice can form a cyclobutane (B1203170) ring, leading to significant changes in molecular geometry and crystal packing. This molecular-level transformation generates internal stress within the crystal, which is then released through macroscopic mechanical motion, such as twisting or bending. asm.org
Research has demonstrated that the extent and nature of this photomechanical response are highly dependent on the physical characteristics of the crystals. asm.org For instance, micro-ribbons of 4-chlorocinnamic acid with submicron thicknesses exhibit a pronounced twisting motion upon irradiation. In contrast, larger crystals with thicknesses in the range of 5–10 microns show no observable response under the same conditions. asm.org This size-dependent effect is attributed to the interplay of factors including defect densities, optical properties, and the efficiency of heat dissipation. asm.org Thinner crystals are more susceptible to deformation due to a lower torsion constant, allowing the internal energy generated by the photoreaction to induce a more significant mechanical output. asm.org
The photochemical dynamics within these crystals are also complex. Initial photoreaction leads to the formation of a new crystal phase. However, prolonged exposure to UV radiation can result in a loss of crystallinity, leading to an amorphous solid. asm.org This transition from a crystalline to an amorphous state has implications for the reversibility and durability of the photomechanical effect.
While the photodimerization of 4-chlorocinnamic acid is generally irreversible, the study of its photomechanical properties contributes to a broader understanding of how light can be used to control material properties. This knowledge is crucial for the design of new "smart" materials that can respond to external stimuli in a controlled and predictable manner. The principles observed in 4-chlorocinnamic acid systems can inform the development of other photo-responsive materials, including those based on reversible reactions like the [4+4] photodimerization of anthracene (B1667546) derivatives. asm.org
Table 1: Photomechanical Response of 4-Chlorocinnamic Acid Crystals
| Crystal Morphology | Thickness | Observed Photomechanical Response | Reference |
|---|---|---|---|
| Microribbons | Submicron | Twisting | asm.org |
| Larger Crystals | 5–10 microns | No observable response | asm.org |
Potential in Bioremediation Technologies
The potential for this compound and its isomers to be addressed by bioremediation technologies is an area of growing interest, largely informed by studies on structurally similar halogenated compounds. Bioremediation utilizes microorganisms to break down environmental pollutants into less harmful substances. While direct and extensive research on the microbial degradation of this compound is limited, studies on analogous molecules provide a strong indication of possible metabolic pathways.
A key example is the biodegradation of 4-fluorocinnamic acid by a bacterial consortium. Research has shown that a consortium of Arthrobacter sp. and Ralstonia sp. can completely mineralize 4-fluorocinnamic acid. asm.orgresearchgate.net The proposed degradation pathway involves a β-oxidation mechanism, a common metabolic process for breaking down fatty acids and other molecules. researchgate.net This process for 4-fluorocinnamic acid is initiated by the formation of 4-fluorocinnamoyl-coenzyme A (CoA), catalyzed by the enzyme 4-fluorocinnamoyl-CoA ligase. researchgate.net Subsequent enzymatic steps, including hydration, dehydrogenation, and thiolysis, would lead to the cleavage of the side chain and the formation of 4-fluorobenzoic acid. researchgate.net This intermediate is then further degraded, ultimately leading to the cleavage of the aromatic ring and the release of fluoride (B91410) ions. asm.orgresearchgate.net
Given the structural similarity between 4-chlorocinnamic acid and 4-fluorocinnamic acid, it is plausible that a similar β-oxidation pathway could be employed by certain microorganisms for the degradation of 4-chlorocinnamic acid. This would involve the initial conversion to 4-chlorocinnamoyl-CoA, followed by side-chain cleavage to yield 4-chlorobenzoic acid, a compound that is known to be biodegradable by various microbial strains.
Further supporting the potential for microbial interaction, derivatives of 4-chlorocinnamic acid have been shown to possess antimicrobial and antifungal properties. nih.govnih.govresearchgate.net While this indicates a level of biological activity that could be inhibitory to some microorganisms, it also demonstrates that the compound can interact with microbial systems. The study of these interactions is crucial for identifying and engineering microbial strains that are not only resistant to the toxicity of the compound but can also utilize it as a substrate for growth.
Table 2: Key Enzymes in the Proposed Biodegradation Pathway of Halogenated Cinnamic Acids
| Enzyme | Role in Pathway | Reference |
|---|---|---|
| 4-Fluorocinnamoyl-CoA ligase | Activation of the cinnamic acid derivative | researchgate.net |
| 4-Fluorocinnamoyl-CoA hydratase | Hydration of the double bond in the side chain | researchgate.net |
| 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Dehydrogenation of the hydroxyacyl-CoA intermediate | researchgate.net |
| 4-Fluorophenyl-β-keto propionyl-CoA thiolase | Thiolytic cleavage of the side chain | researchgate.net |
Conclusion and Future Research Directions
Summary of Key Findings and Current Research Landscape
Cis-4-chlorocinnamic acid is an organochlorine compound that is structurally related to trans-cinnamic acid, with a chloro substituent at the 4-position of the phenyl ring. nih.gov While much of the available research focuses on the broader class of cinnamic acids and their derivatives, specific studies on 4-chlorocinnamic acid have highlighted its potential as a scaffold for developing compounds with significant biological activity.
The current research landscape is largely centered on the synthesis and antimicrobial properties of 4-chlorocinnamic acid derivatives, particularly esters and amides. nih.govnih.govresearchgate.net These derivatives have demonstrated notable antifungal activity against various Candida species, which are responsible for a range of human infections. nih.govresearchgate.net The mechanism of action for this antifungal activity is suggested to be the inhibition of the enzyme 14α-demethylase. nih.govresearchgate.net
Furthermore, the introduction of a halogen, such as chlorine, into the structure of cinnamic acid derivatives has been recognized as a strategy to enhance antibacterial activity. nih.gov This has spurred the design and synthesis of chlorinated N-arylcinnamamides with the aim of combating resistant microorganisms. nih.gov The market for 4-chlorocinnamic acid is also driven by its use in the synthesis of other chemical compounds, including the herbicide Maidisan. marketpublishers.com
Unexplored Research Avenues and Mechanistic Questions
Despite the promising antimicrobial findings, a vast expanse of the biological potential of this compound remains uncharted. Key unexplored avenues include:
Antiviral, Anti-inflammatory, and Anticancer Potential: Cinnamic acid and its derivatives have shown a wide spectrum of biological activities, including antiviral, anti-inflammatory, cytotoxic, antidiabetic, and neuroprotective effects. nih.govmdpi.com A systematic investigation into whether this compound and its novel derivatives exhibit similar properties is a critical next step.
Mechanistic Elucidation: While the inhibition of 14α-demethylase is a proposed mechanism for antifungal activity, the precise molecular interactions and downstream effects are not fully understood. nih.govresearchgate.net Further studies are needed to confirm this target and to explore other potential mechanisms of action against various pathogens. The impact of the cis configuration on target binding and biological activity compared to the more common trans isomer is a fundamental question that needs to be addressed.
Structure-Activity Relationship (SAR) for Diverse Biological Activities: The current SAR understanding is primarily focused on antifungal activity, where substituents on the ester or amide portion of the molecule have been shown to influence potency. nih.gov A broader exploration of SAR for other potential biological activities is necessary to guide the rational design of more effective and specific compounds.
Development of Novel Synthetic Routes and Derivatization Strategies
The development of efficient and versatile synthetic methodologies is crucial for expanding the chemical space of this compound derivatives.
Novel Synthetic Routes: While established methods like Fischer esterification and amide bond formation are utilized, the development of novel, more efficient, and stereoselective synthetic routes for this compound itself and its derivatives is a key research objective. nih.gov This could involve exploring new catalytic systems or microwave-assisted synthesis to improve yields and reduce reaction times. nih.gov
Derivatization Strategies: A systematic derivatization strategy is essential for probing the full potential of the this compound scaffold. This includes:
Ester and Amide Libraries: Expanding the existing libraries of esters and amides with a wider variety of alkyl, aryl, and heterocyclic substituents to further probe SAR for antimicrobial activity. nih.govnih.gov
Introduction of Diverse Functional Groups: Incorporating a range of functional groups beyond simple esters and amides to explore other biological activities. This could involve modifications to the phenyl ring or the acrylic acid moiety. nih.gov
Click Chemistry: Utilizing click chemistry for the efficient synthesis of novel derivatives, which can be a powerful tool for creating diverse compound libraries for high-throughput screening. frontiersin.org
| Synthetic Method | Description | Reference |
| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. | nih.gov |
| Alkyl/Aryl Halide Esterification | Reaction of a carboxylate salt with an alkyl or aryl halide to form an ester. | nih.gov |
| Mitsunobu Reaction | A reaction that converts an alcohol into a variety of functional groups, including esters, using triphenylphosphine (B44618) and an azodicarboxylate. | nih.gov |
| Steglich Esterification | A mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). | nih.gov |
| Carbodiimide-mediated Condensation | A common method for forming amide bonds from carboxylic acids and amines. | nih.gov |
Expansion of Biological Activity Profiling and Target Identification
A comprehensive understanding of the therapeutic potential of this compound derivatives requires a broad and systematic approach to biological screening and target identification.
Broad-Spectrum Biological Screening: Novel derivatives should be subjected to a wide array of biological assays to identify potential activities beyond the antimicrobial realm. This includes screens for antiviral, anti-inflammatory, anticancer, and neuroprotective effects.
Target Identification Techniques: Identifying the specific molecular targets of bioactive compounds is fundamental for understanding their mechanism of action and for rational drug design. Modern target identification strategies include:
Affinity-Based Methods: Techniques like affinity chromatography and activity-based protein profiling (ABPP) can be used to isolate and identify the protein targets of a bioactive compound. frontiersin.org
Computational Approaches: In silico methods such as molecular docking and network pharmacology can predict potential protein targets and signaling pathways affected by a compound. mdpi.com These predictions can then be validated through experimental assays.
Genetic and Proteomic Approaches: Techniques like thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) can identify protein targets by observing changes in protein stability or oxidation state upon compound binding. frontiersin.org
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is paramount for the efficient and rational design of novel this compound derivatives with enhanced therapeutic properties.
In Silico Screening and ADMET Prediction: Computational tools can be employed to perform virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing. Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds can help in the early identification of molecules with favorable pharmacokinetic profiles. nih.gov
Molecular Docking and Dynamics: Molecular docking studies can provide insights into the binding modes of this compound derivatives with their putative protein targets, such as 14α-demethylase. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes induced upon binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs to address a range of unmet medical needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
